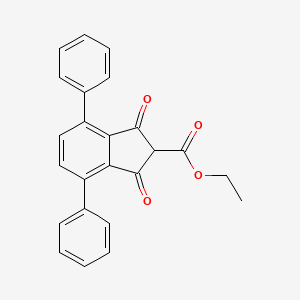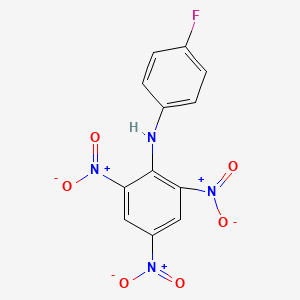![molecular formula C7H10Cl2 B11966115 2,2-Dichlorobicyclo[4.1.0]heptane CAS No. 13519-94-3](/img/structure/B11966115.png)
2,2-Dichlorobicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorobicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C7H10Cl2. It is characterized by a bicyclo[4.1.0]heptane framework with two chlorine atoms attached to the same carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorobicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which adds to the double bond of cyclohexene to form the desired bicyclic product .
Procedure:
- A 2-liter, three-necked, round-bottomed flask is equipped with a sealed mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
- The system is flushed with nitrogen, and 126 g of potassium tert-butoxide and 1.2 liters of pentane are added.
- The stirred suspension is cooled to 0–5°C with an ice bath, and 90 g of 1,4-cyclohexadiene is introduced rapidly through the dropping funnel.
- 135 g of chloroform is then added dropwise over a period of 1.5–2 hours.
- The resulting mixture is stirred for an additional 30 minutes before 300 ml of cold water is added to dissolve all precipitated salts.
- The organic phase is separated, and the aqueous phase is extracted with pentane. The extract is combined with the original pentane solution and dried over anhydrous sodium sulfate.
- The solvent is removed on a rotary evaporator, and the product is distilled to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichlorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as phosphorus trichloride to form phosphonic dichlorides.
Addition Reactions: The compound can participate in electrophilic addition reactions due to the presence of the strained bicyclic ring system.
Common Reagents and Conditions
Phosphorus Trichloride: Used in substitution reactions to form phosphonic dichlorides.
Anhydrous Aluminum Trichloride: Acts as a catalyst in certain reactions involving the compound.
Major Products
Phosphonic Dichlorides: Formed from the reaction with phosphorus trichloride.
Ethylidenecyclohexenes: Formed in reactions with potassium tert-butoxide in dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlorobicyclo[4.1.0]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for studying the properties of strained bicyclic systems.
Chemical Reactions Studies: Used to investigate the mechanisms of electrophilic addition and substitution reactions.
Wirkmechanismus
The mechanism of action of 2,2-Dichlorobicyclo[4.1.0]heptane involves the formation of reactive intermediates such as dichlorocarbenes. These intermediates can undergo various reactions, including addition to alkenes and substitution with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: A closely related compound with similar reactivity.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different substituents and reactivity.
Uniqueness
2,2-Dichlorobicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two chlorine atoms on the same carbon atom. This structural feature imparts distinct reactivity compared to other bicyclic compounds .
Eigenschaften
CAS-Nummer |
13519-94-3 |
|---|---|
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
2,2-dichlorobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)3-1-2-5-4-6(5)7/h5-6H,1-4H2 |
InChI-Schlüssel |
MDFVNTKXKMMRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2C(C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)


![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)


![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)
![(5E)-2-phenyl-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966100.png)
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)

![2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
